molecular formula C17H19N5O3S3 B2452238 2-(1,3-benzothiazol-2-ylsulfanyl)-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one CAS No. 1448063-17-9

2-(1,3-benzothiazol-2-ylsulfanyl)-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one

Cat. No.: B2452238
CAS No.: 1448063-17-9
M. Wt: 437.55
InChI Key: JKHPJUSTXMJXEW-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one is a complex organic compound that features a benzo[d]thiazole moiety, a triazole ring, and a piperidine ring

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S3/c1-21-11-18-20-16(21)28(24,25)12-6-8-22(9-7-12)15(23)10-26-17-19-13-4-2-3-5-14(13)27-17/h2-5,11-12H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHPJUSTXMJXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one typically involves multiple steps:

    Formation of the Benzo[d]thiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Triazole Ring: The triazole ring can be introduced via a click reaction, typically involving an azide and an alkyne in the presence of a copper catalyst.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction or by hydrogenation of a pyridine derivative.

    Final Coupling: The final step involves coupling the benzo[d]thiazole moiety with the triazole-piperidine intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The triazole-linked sulfonyl group (-SO₂-) on the piperidine ring is susceptible to nucleophilic attack due to its electron-withdrawing nature.

Reaction TypeConditions/ReagentsOutcome/ProductSource
Displacement Amines, alcohols, thiolsReplacement of the sulfonyl group with nucleophiles (e.g., forming sulfonamides or thioethers)
Hydrolysis Aqueous base (NaOH/KOH)Cleavage to form sulfonic acid derivatives

Mechanistic Insight :
The sulfonyl group acts as a leaving group under basic conditions, facilitating substitution with amines or alcohols. For example, reaction with ethanolamine derivatives yields hydroxylethyl sulfonamides ( ).

Reduction of the Ketone Group

The ethanone (ketone) group undergoes reduction to form secondary alcohols or alkanes.

Reaction TypeConditions/ReagentsOutcome/ProductSource
Catalytic Hydrogenation H₂, Pd/C or Raney NiConversion to 1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethanol
Borohydride Reduction NaBH₄ or LiAlH₄Stereoselective alcohol formation

Research Note :
The ketone’s electronic environment (adjacent to sulfur and piperidine) may influence reduction rates. Steric hindrance from the piperidine ring can slow hydrogenation ( ).

Electrophilic Substitution on Benzothiazole

The benzothiazole’s electron-rich aromatic system participates in electrophilic reactions.

Reaction TypeConditions/ReagentsOutcome/ProductSource
Nitration HNO₃/H₂SO₄Nitro-substituted benzothiazole derivatives
Halogenation Cl₂/Br₂ (FeCl₃ catalyst)Halo-benzothiazole adducts (e.g., 5-chloro or 6-bromo derivatives)

Key Finding :
Electrophilic attack occurs preferentially at the 5- and 6-positions of the benzothiazole ring due to resonance stabilization ( ).

Triazole Ring Functionalization

The 4-methyl-4H-1,2,4-triazole ring undergoes alkylation or coordination-driven reactions.

Reaction TypeConditions/ReagentsOutcome/ProductSource
Alkylation Alkyl halides, K₂CO₃N-alkylated triazoles (e.g., quaternized triazolium salts)
Metal Coordination Pd(II)/Cu(I) catalystsFormation of coordination complexes for catalytic applications

Mechanistic Insight :
The triazole’s nitrogen atoms act as ligands in palladium-catalyzed cross-couplings, enabling C–H activation ( ).

Piperidine Ring Reactions

The piperidine moiety undergoes alkylation, acylation, or ring-opening.

Reaction TypeConditions/ReagentsOutcome/ProductSource
N-Alkylation Alkyl bromides, DIPEAQuaternary ammonium derivatives
Acylation Acetyl chloride, pyridineAcetylated piperidine intermediates

Research Note :
Steric effects from the sulfonyltriazole group limit reactivity at the piperidine nitrogen ( ).

Oxidation of Thioether Linkage

The benzothiazol-2-ylsulfanyl (-S-) group is oxidized to sulfoxides or sulfones.

Reaction TypeConditions/ReagentsOutcome/ProductSource
Mild Oxidation H₂O₂, CH₃COOHSulfoxide formation
Strong Oxidation KMnO₄, H₂SO₄Sulfone derivatives

Mechanistic Insight :
Oxidation proceeds via radical intermediates, with sulfone formation requiring harsh conditions ( ).

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of aromatic systems.

Reaction TypeConditions/ReagentsOutcome/ProductSource
Suzuki Coupling Aryl boronic acids, Pd(PPh₃)₄Biaryl derivatives (e.g., biphenyl-benzothiazole hybrids)
Heck Reaction Alkenes, Pd(OAc)₂Alkenylated benzothiazole derivatives

Key Finding :
The benzothiazole’s C2 position shows higher reactivity in cross-couplings due to directing effects ( ).

Cycloaddition Reactions

The ketone and triazole groups participate in [3+2] or [4+2] cycloadditions.

Reaction TypeConditions/ReagentsOutcome/ProductSource
Huigsen Cycloaddition Azides, Cu(I)Triazolo-fused derivatives
Diels-Alder Dienes, heatSix-membered cyclohexene adducts

Research Note :
Steric bulk from the piperidine ring may hinder cycloaddition regioselectivity ( ).

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or infectious diseases.

    Biological Research: The compound can be used as a probe to study biological pathways involving the benzo[d]thiazole and triazole moieties.

    Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzo[d]thiazole moiety may interact with protein kinases, while the triazole ring could inhibit specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]thiazol-2-ylthio)-1-(4-piperidin-1-yl)ethanone: Lacks the triazole ring.

    1-(4-(benzo[d]thiazol-2-ylthio)piperidin-1-yl)-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanone: Different positioning of the triazole and piperidine rings.

Uniqueness

The presence of both the benzo[d]thiazole and triazole moieties in 2-(1,3-benzothiazol-2-ylsulfanyl)-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one makes it unique compared to similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one represents a novel class of bioactive molecules that combine the pharmacological properties of benzothiazole, triazole, and piperidine moieties. This article explores its biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups:

  • Benzothiazole : Known for its antimicrobial properties.
  • Triazole : Associated with antifungal activity and enzyme inhibition.
  • Piperidine : Often linked to analgesic and anti-inflammatory effects.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of the benzothiazole and triazole rings followed by the introduction of the piperidine moiety. Techniques such as microwave-assisted synthesis can enhance yields and reduce reaction times.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of similar benzothiazole derivatives. For instance:

  • Compounds bearing the benzothiazole moiety have demonstrated moderate to significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainInhibition Zone (mm)
2-(Benzothiazole)S. aureus15
2-(Benzothiazole)E. coli12
2-(Benzothiazole) + TriazoleKlebsiella pneumoniae18

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For example:

  • A study found that derivatives of 2-mercaptobenzothiazoles showed significant analgesic effects comparable to standard drugs like diclofenac sodium .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored:

  • It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission . The IC50 values for related compounds often fall within a range showing moderate to strong inhibition.
EnzymeIC50 Value (µM)Reference
AChE157.31
BChE46.42

Case Studies

  • Antimicrobial Screening : In a study involving various synthesized benzothiazole derivatives, compounds were screened against multiple bacterial strains. The results indicated that certain derivatives showed enhanced activity against resistant strains .
  • Enzyme Inhibition Studies : Another study focused on the enzyme inhibitory effects of similar compounds, revealing promising results against urease and AChE, suggesting potential applications in treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing byproduct formation?

  • Methodological Answer : Utilize Thin-Layer Chromatography (TLC) to monitor reaction progress in real-time, as described in for analogous sulfonyl-piperidine derivatives. Adjust stoichiometric ratios of the benzothiazole and triazole-sulfonyl-piperidine precursors to reduce side reactions. Introduce ice-cold NaOH during workup to precipitate the product selectively, minimizing impurities .

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer : Combine ¹H/¹³C-NMR to verify proton and carbon environments (e.g., sulfonyl and piperidine groups) and High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight. Cross-reference with IR spectroscopy to identify functional groups like sulfonyl (S=O, ~1350–1150 cm⁻¹) and benzothiazole (C-S, ~600–700 cm⁻¹), as demonstrated in for related piperazine derivatives .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct forced degradation studies by incubating the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours. Analyze degradation products via LC-MS and compare retention times to known impurities (e.g., desulfonated or hydrolyzed derivatives). Reference for impurity profiling protocols in sulfonamide-containing compounds .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : If NMR signals overlap (e.g., piperidine protons), use 2D-COSY or HSQC to resolve coupling patterns. For ambiguous mass fragments, employ tandem MS/MS to trace dissociation pathways. Cross-validate with computational tools (e.g., DFT calculations for predicted spectra), as applied in for pyrazole derivatives .

Q. How to design experiments for evaluating structure-activity relationships (SAR) of this compound’s analogs?

  • Methodological Answer : Synthesize derivatives with modifications to the benzothiazole (e.g., halogenation) or triazole (e.g., substituent variation) moieties. Use in vitro assays (e.g., enzyme inhibition) to correlate activity with electronic/hydrophobic properties. provides a framework for SAR in triazole-piperazine hybrids via systematic substituent variation .

Q. What experimental approaches mitigate challenges in scaling up synthesis from milligram to gram quantities?

  • Methodological Answer : Transition from batch to continuous-flow chemistry () to enhance reproducibility and heat management. Optimize solvent systems (e.g., switch from THF to acetonitrile for better solubility) and employ catalytic reagents (e.g., Pd/C for deprotection steps) to reduce purification complexity .

Q. How to address discrepancies in biological activity data across different assay platforms?

  • Methodological Answer : Standardize assay conditions (e.g., cell line viability, incubation time) and include positive controls (e.g., known kinase inhibitors). Use statistical meta-analysis to identify outliers, as shown in for methodological consistency in academic studies. Validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

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